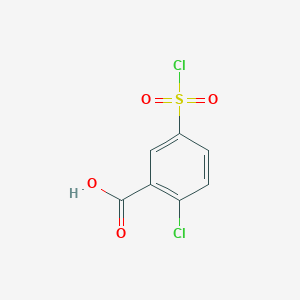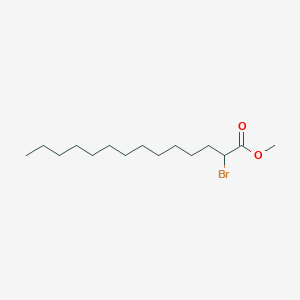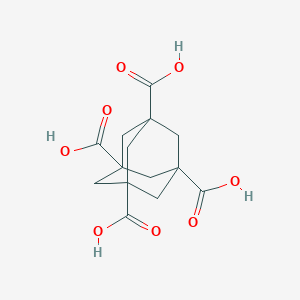
Adamantane-1,3,5,7-tetracarboxylic acid
Descripción general
Descripción
Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is a heterocyclic compound with the chemical formula C12H22O8 . It is an adamantane derivative containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers . Its tetrahedral symmetry provides applications as a hydrogen-bonded organic framework linker and as a dendrimer core .
Synthesis Analysis
ADTA was prepared by alkaline hydrolysis of the corresponding tetraamide, 1,3,5,7-adamantanetetracarboxamide . In another synthesis method, radical nucleophilic substitution (SRN1) reaction of 1,3,5,7-tetrabromoadamantane with cyanide produces 1,3,5,7-tetracyanoadamantane .
Molecular Structure Analysis
The molecular formula of ADTA is C14H16O8 . The structure of ADTA has been studied using various techniques, including crystal structure prediction (CSP) and high-throughput crystallisation .
Chemical Reactions Analysis
ADTA has been used in the preparation of new phases of trimesic acid and three new solvent-stabilized diamondoid frameworks . It has also been used in the synthesis of new adamantane derivatives that bear functionalized one-carbon extensions at all four bridgehead positions .
Physical And Chemical Properties Analysis
ADTA is a crystalline porous molecular framework formed through intermolecular hydrogen bonding . The physical and chemical properties of ADTA are influenced by its unique structure, which includes four carboxylic acid groups bonded to each of its four tetrahedral carbon centers .
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Organic Frameworks (HOFs)
Adamantane-1,3,5,7-tetracarboxylic acid serves as a tetrahedral linker in the construction of HOFs . These frameworks are formed through intermolecular hydrogen bonding and are analogous to metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The tetrahedral symmetry of adamantane-1,3,5,7-tetracarboxylic acid allows it to crystallize into intricate networks, such as a five-fold interpenetrated diamond cubic network, where the adamantane units are hydrogen-bonded through their carboxylic acid groups .
Dendrimer Core
The compound’s structure makes it an ideal core for dendrimers . Dendrimers are highly branched, star-shaped macromolecules with numerous applications, including drug delivery systems, gene transfection agents, and in the design of nanoscale devices. The four carboxylic acid groups of adamantane-1,3,5,7-tetracarboxylic acid provide multiple attachment points, making it a versatile core for constructing these complex molecular architectures .
Drug Development
In pharmaceutical research, adamantane-1,3,5,7-tetracarboxylic acid’s unique structure can be exploited for drug development . Its ability to form stable, well-defined structures can aid in the design of new drug molecules with specific targeting capabilities. The compound’s framework can be used to create novel drug delivery systems that can navigate complex biological environments .
Material Science
The compound finds applications in material science , particularly in the development of new materials with specific properties. Its robust framework can be used to create materials with enhanced strength, flexibility, or other desired physical characteristics. This can lead to advancements in the creation of lightweight yet strong materials for various industrial applications .
Supramolecular Chemistry
Adamantane-1,3,5,7-tetracarboxylic acid is significant in supramolecular chemistry . It can act as a building block for constructing larger supramolecular structures through non-covalent interactions. These structures have potential applications in the development of molecular sensors, catalysts, and as components in molecular electronics .
Porous Molecular Crystals
The compound’s ability to form stable hydrogen bonds makes it suitable for creating porous molecular crystals . These crystals can have applications in gas storage, separation technologies, and catalysis. The porosity of these materials can be finely tuned by manipulating the adamantane-based frameworks .
Nanoscale Device Construction
The precise and stable structure of adamantane-1,3,5,7-tetracarboxylic acid allows for its use in nanoscale device construction . It can serve as a scaffold for building devices at the nanometer scale, which could be used in various high-tech applications, including computing and medical diagnostics .
Environmental Remediation
Lastly, adamantane-1,3,5,7-tetracarboxylic acid can be utilized in environmental remediation efforts. Its framework can be engineered to capture pollutants or to facilitate chemical reactions that break down harmful substances. This application is particularly relevant in the field of green chemistry, where the focus is on reducing environmental impact .
Mecanismo De Acción
Target of Action
Adamantane-1,3,5,7-tetracarboxylic acid (ADTA) is an adamantane derivative containing four carboxylic acid groups bonded to each of its four tetrahedral carbon centers It has been shown to interact with integrin receptors .
Mode of Action
ADTA’s mode of action is primarily through its interaction with its targets. It forms supramolecular structures in the presence of formamide
Biochemical Pathways
ADTA’s tetrahedral symmetry provides applications as a hydrogen-bonded organic framework linker . It crystallizes into a five-fold interpenetrated diamond cubic network in which ADTA units are hydrogen-bonded to each other through their carboxylic acid groups . This suggests that it may affect biochemical pathways related to hydrogen bonding and supramolecular structure formation.
Result of Action
Its ability to form supramolecular structures suggests that it may have significant effects on cellular architecture and function .
Action Environment
The action, efficacy, and stability of ADTA can be influenced by environmental factors such as the presence of formamide, which enables it to form supramolecular structures . Other environmental factors that could potentially influence its action include temperature, pH, and the presence of other chemical species.
Safety and Hazards
According to the safety information provided by MilliporeSigma, ADTA is classified under GHS07 and has hazard statements H317 and H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
The unique structural and chemical properties of ADTA provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Propiedades
IUPAC Name |
adamantane-1,3,5,7-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O8/c15-7(16)11-1-12(8(17)18)4-13(2-11,9(19)20)6-14(3-11,5-12)10(21)22/h1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAIZPYLEYEEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347521 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3,5,7-tetracarboxylic acid | |
CAS RN |
100884-80-8 | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100884-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Adamantanetetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the crystal structure of Adamantane-1,3,5,7-tetracarboxylic acid unique?
A1: Adamantane-1,3,5,7-tetracarboxylic acid exhibits a remarkable fivefold-diamond structure in its crystalline form. [] This means that the molecules assemble into a complex network reminiscent of the structure of diamond, with each molecule acting as a node within this network.
Q2: How does Adamantane-1,3,5,7-tetracarboxylic acid form inclusion compounds?
A2: The tetracarboxylic acid groups in this molecule are positioned tetrahedrally. This allows them to form strong hydrogen bonds with each other, creating a robust and porous framework. [] This framework can then accommodate various guest molecules within its cavities, leading to the formation of inclusion compounds.
Q3: Are there any limitations to the types of guest molecules that Adamantane-1,3,5,7-tetracarboxylic acid can accommodate?
A4: While Adamantane-1,3,5,7-tetracarboxylic acid shows a high propensity for inclusion compound formation, limitations exist. Attempts to create inclusion compounds with extremely bulky guests have so far been unsuccessful. [] This suggests a size limit to the cavities within the host framework.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



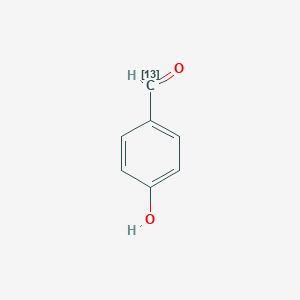
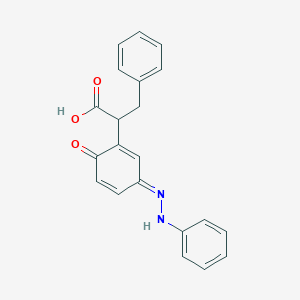
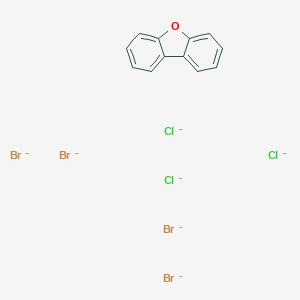
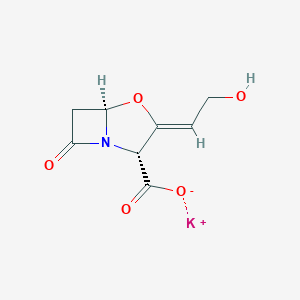


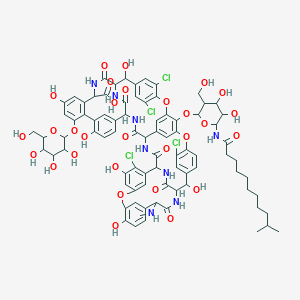
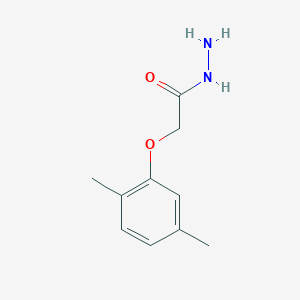

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
